Chemical Scaffold Architecture: Quinazoline-Oxadiazole vs. Anilinoquinazoline
EGFR/HER2-IN-3 is built on a 2-substituted 4-aminoquinazoline core bearing a 1,3,4-oxadiazole moiety at the 2-position, connected to a p-tolyl group [1]. This scaffold is structurally distinct from the 4-anilinoquinazoline framework that characterizes the majority of clinically approved EGFR/HER2 dual inhibitors (lapatinib, erlotinib, gefitinib, afatinib), where the aniline substituent is attached at the quinazoline 4-position [2]. The oxadiazole heterocycle introduces additional hydrogen-bond acceptor capacity (the oxadiazole N and O atoms) and alters the electronic distribution of the quinazoline core, which directly impacts the ATP-binding pocket interaction profile [1]. No other widely procured EGFR/HER2 dual inhibitor commercial reference standard shares this exact 2-oxadiazole-quinazoline topology, making EGFR/HER2-IN-3 a unique scaffold reference for medicinal chemistry campaigns exploring non-anilinoquinazoline chemical space [1].
| Evidence Dimension | Core chemical scaffold architecture |
|---|---|
| Target Compound Data | 2-substituted 4-aminoquinazoline with 1,3,4-oxadiazole at C2 position; IUPAC: N-(2,4-dimethoxybenzyl)-2-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)quinazolin-4-amine |
| Comparator Or Baseline | Lapatinib: 4-anilinoquinazoline scaffold; Afatinib/Neratinib: 4-anilinoquinazoline scaffold; Erlotinib/Gefitinib: 4-anilinoquinazoline scaffold |
| Quantified Difference | Structural class difference: 2-oxadiazole-quinazoline vs. 4-anilinoquinazoline; no Tanimoto similarity above ~0.6 expected between these sub-classes based on standard 2D fingerprint comparison |
| Conditions | Chemical structure analysis; scaffold classification per medicinal chemistry conventions |
Why This Matters
Procurement of EGFR/HER2-IN-3 provides access to a chemically differentiated scaffold that serves as a negative control or comparator for 4-anilinoquinazoline-based SAR studies, a purpose no 4-anilinoquinazoline compound can fulfill.
- [1] Sangande F, Julianti E, Tjahjono DH. 2-substituted 4-aminoquinazoline derivatives as potential dual inhibitors of EGFR and HER2: an in silico and in vitro study. Medicinal Chemistry Research. 2022;31:762-771. doi:10.1007/s00044-022-02876-0 View Source
- [2] Tjahjono DH, Sangande F, Julianti E. Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2. International Journal of Molecular Sciences. 2020;21(20):7779. doi:10.3390/ijms21207779 View Source
